molecular formula C27H46O2 B109872 (25s)-26-Hydroxycholesterol CAS No. 56845-83-1

(25s)-26-Hydroxycholesterol

Cat. No. B109872
CAS RN: 56845-83-1
M. Wt: 402.7 g/mol
InChI Key: FYHRJWMENCALJY-VICXTREFSA-N
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Description

“(25s)-26-Hydroxycholesterol” is synthesized by a mitochondrial P-450 enzyme that is widely distributed in tissues . It is involved in cholesterol metabolism, antivirus process, inflammatory and immune response, and survival signaling pathway . It is known to accumulate in breast tissue and stimulate tumor growth via the estrogen receptor .


Synthesis Analysis

“(25s)-26-Hydroxycholesterol” is synthesized from cholesterol by adding a hydroxyl group at the position 25-carbon of a steroid nucleus . A stereospecific synthesis of “(25R)-26-Hydroxycholesterol” beginning with pregnenolone has been described . The synthesis of “(25R)-26-Hydroxycholesterol” from diosgenin in four steps in 58% overall yield via a modified Clemmensen reduction followed by a Barton deoxygenation reaction has also been reported .


Molecular Structure Analysis

The molecular structure of “(25s)-26-Hydroxycholesterol” is complex. It is a hydroxysterol, a type of molecule derived from cholesterol. The molecule has a hydroxyl group at the 26th carbon position .


Chemical Reactions Analysis

“(25s)-26-Hydroxycholesterol” can inhibit both cholesterol synthesis and low-density lipoprotein (LDL) receptor activity . It is also known to inhibit DNA synthesis .

Scientific Research Applications

Oxysterol Toxicity and Cell Damage

Research has shown that (25S)-26-Hydroxycholesterol, along with other cholesterol oxidation products (oxysterols), exhibits significant toxicity to human monocyte-macrophages in vitro. This oxysterol is found in human atherosclerotic lesions and is known for its cytotoxic potency. Its relevance in the death of macrophages observed in atherosclerosis has been discussed (Clare et al., 1995).

Effects on Arterial Myocytes

(25S)-26-Hydroxycholesterol has been studied for its impact on human and rat arterial myocytes. It was found to inhibit rat and human myocyte proliferation and cholesterol biosynthesis in a dose-dependent manner. Interestingly, this oxysterol showed distinct effects on the LDL receptor activity, suggesting potential pharmacological interest in atherogenesis (Corsini et al., 1995).

Role in Cholesterol Metabolism

The enzyme CYP3A has been identified as a significant synthesizer of (25S)-26-Hydroxycholesterol, influencing the regulation of lipid metabolism. This finding highlights the enzyme's importance in the production of this oxysterol and its potential role in lipid regulatory mechanisms (Honda et al., 2011).

Possible Biological Role

The exact biological role and mechanism of formation of (25S)-26-Hydroxycholesterol in vivo are still not well understood, despite its widespread use in pharmacological studies. Its regulation of cholesterol metabolism has been questioned, and recent reports suggest a more significant role in the regulation of immunity rather than cholesterol metabolism (Diczfalusy, 2013).

Biologic Activities and Metabolism

(25S)-26-Hydroxycholesterol is synthesized by a mitochondrial P-450 enzyme and is involved in bile acid synthesis. Its in vitro activities include inhibition of cholesterol synthesis and LDL receptor activity. However, the relationship between these activities and its physiological roles remains to be clarified (Javitt, 1990).

Association with Chronic Diseases

Elevated concentrations of this oxysterol have been observed in the lungs of patients with chronic obstructive pulmonary disease (COPD), suggesting its role in inflammation and neutrophil infiltration in airways (Sugiura et al., 2012). Additionally, its involvement in the pathogenesis of amyotrophic lateral sclerosis (ALS) has been indicated, where it mediates neuronal apoptosis in early disease stages (Kim et al., 2017).

Safety And Hazards

“(25s)-26-Hydroxycholesterol” may cause damage to organs through prolonged or repeated exposure. It may cause respiratory irritation, be harmful if inhaled, cause serious eye irritation, cause skin irritation, be harmful in contact with skin, and be harmful if swallowed .

Future Directions

The interrelationships of the metabolic events of “(25s)-26-Hydroxycholesterol” require elucidation . The challenge is to quantify in a physiologic setting the magnitude of the pathway in different tissues and to further evaluate the biologic roles of all the intermediates that may function as ligands for orphan nuclear receptors or via other regulatory mechanisms .

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,6S)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18-,19+,21-,22-,23+,24-,25-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHRJWMENCALJY-VICXTREFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(25s)-26-Hydroxycholesterol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
NB Javitt - Journal of Lipid research, 1990 - Elsevier
Cholest-5-ene-3 beta,26-diol (26-hydroxycholesterol) is synthesized by a mitochondrial P-450 enzyme that appears to be widely distributed in tissues. Together with other C-27 steroid …
Number of citations: 97 www.sciencedirect.com
NB Javitt - Journal of lipid research, 2002 - ASBMB
The CYP27 gene is expressed in arterial endothelium, macrophages, and other tissues. The gene product generates sterol intermediates that function as ligands for nuclear receptors …
Number of citations: 98 www.jlr.org
CY Byon, M Gut, V Toome - The Journal of Organic Chemistry, 1981 - ACS Publications
The stereospecific synthesis of (25S)-26-hydroxycholesterol with a chiral synthon derived from (S)-(+)-3-hydroxy-2-methylpropanoic acid is described andthe Cotton effects of the CD …
Number of citations: 21 pubs.acs.org
RK Varma, M Koreeda, B Yagen… - The Journal of …, 1975 - ACS Publications
3680 J. Org. Chem., Vol. 40, No. 25, 1975 Varma, Koreeda, Yagen, Nakanishi, and Caspi was added and the mixture refluxed for 12 hr. The reaction mix-ture was cooled, acidified with …
Number of citations: 35 pubs.acs.org
J Redel - Journal of Chromatography A, 1979 - Elsevier
RESULTS HPLC of 26-hydroxycholesterol 3, 26-diacetate resulting from acetylation of 26-hydroxycholesterol from human aorta revealed (after seven recycles) the presence of two …
Number of citations: 15 www.sciencedirect.com
A Uomori, S Seo, T Sato, Y Yoshimura… - Journal of the Chemical …, 1987 - pubs.rsc.org
Yamogenin acetate (1) was isolated from crude diosgenin acetate and converted into (25S)-26-hydroxycholesterol (6a). The absolute configuration at C-25 of (6a) was determined by X-…
Number of citations: 29 pubs.rsc.org
VA Khripach, VN Zhabinskii, OV Konstantinova… - Steroids, 2005 - Elsevier
A new synthesis of both epimeric forms of 26-cholestanoic acids and 26-alcohols containing a 3β-hydroxy-Δ 5 - or a Δ 4 -3-keto-functionality in ring A is described starting from …
Number of citations: 31 www.sciencedirect.com
SE Saucier, AA Kandutsch, AK Gayen… - Journal of Biological …, 1989 - ASBMB
Hepatic regulatory oxysterols were analyzed to determine which oxysterols were present in livers of mice fed a cholesterol-free diet and whether repression of 3-hydroxy-3-methylglutaryl…
Number of citations: 137 www.jbc.org
T Arunachalam, JC Hodgin, E Caspi - Journal of Chromatography A, 1986 - Elsevier
DISCUSSION Our initial attempts at resolving the (25RS)-26-hydroxycholesterol-di-p-bromobenzoate on a lo-pm Microsil-NH2 bonded6 column (30 cm x 5 mm ID) and a Whatman lo-…
Number of citations: 8 www.sciencedirect.com
J Redel, C Rebut-Bonneton, F Delbarre - Journal of Steroid Biochemistry, 1978 - Elsevier
The synthesis of C-25 epimers of 26-hydroxycholecalciferol (26-OH-D 3 ) (III)—the so far unknown 25-deoxy analogue of the metabolite 25,26(OH) 2 D 3 —is described. (25R)- or (25S)-…
Number of citations: 7 www.sciencedirect.com

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